N-(4-(furan-3-yl)benzyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(13-5-6-13)16-9-11-1-3-12(4-2-11)14-7-8-18-10-14/h1-4,7-8,10,13H,5-6,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDXZOQTPOOXLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the furan derivative. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which can then be further modified to introduce the benzyl and cyclopropanecarboxamide groups . The reaction conditions often include the use of nitrating agents such as nitric acid and acetic anhydride, with sulfuric acid as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form carbonyl-containing derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic benzyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of a nitro group can produce aniline derivatives.
Scientific Research Applications
N-(4-(furan-3-yl)benzyl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its therapeutic potential in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the cyclopropane ring can confer rigidity to the molecule, enhancing its binding affinity. The carboxamide group can form hydrogen bonds with target molecules, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Variations
Pyridine-Based Analogues (GSK-3β Inhibitors)
- N-(4-(4-Cyanophenyl)pyridin-2-yl)cyclopropanecarboxamide (22): Features a pyridine core with a para-cyanophenyl substituent. Molecular weight: 265.26 g/mol; synthesized via hydroxylamine-mediated coupling (yield: 58%) .
- N-(4-(1-((2-Aminoethyl)sulfonyl)-2,5-dihydro-1H-pyrrol-3-yl)pyridin-2-yl)cyclopropanecarboxamide (19): Incorporates a sulfonamide-pyrrolidine moiety, increasing polarity and solubility. Molecular weight: 372.87 g/mol; synthesized via GP3/GP7 protocols with flash chromatography purification .
Comparison : The target compound’s furan-benzyl group contrasts with pyridine-based analogues. Furan’s oxygen atom may engage in hydrogen bonding, whereas pyridine’s nitrogen enables metal coordination, critical for kinase inhibition .
Thiazole Derivatives (Prion Disease Therapeutics)
- N-(4-(4-(2-(2-Methoxyethoxy)pyridin-4-yl)phenyl)thiazol-2-yl)cyclopropanecarboxamide (44) : Combines thiazole and methoxyethoxy-pyridine groups. Yield: 43%; lower yields (9–13% for analogues) suggest steric challenges in synthesis .
- N-(4-(4-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)phenyl)thiazol-2-yl)cyclopropanecarboxamide (47) : Includes a piperazine substituent for enhanced bioavailability. Molecular weight: ~420 g/mol (estimated) .
Chlorophenyl and Fluorophenyl Analogues
- N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (6) : A hydroxamic acid derivative with antioxidant properties. The chloro-substituent enhances electrophilicity, aiding radical scavenging .
- N-(4-Fluorophenyl)cyclopropanecarboxamide : Molecular weight: 179.19 g/mol; fluorination improves metabolic stability and membrane permeability. Used in chromatographic analyses .
Comparison : The target compound’s furan ring may reduce metabolic stability compared to halogenated analogues but could enhance binding to aromatic-rich enzyme pockets.
Key Data Tables
Table 1. Structural and Molecular Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Yield | Application |
|---|---|---|---|---|---|
| N-(4-(Furan-3-yl)benzyl)cyclopropanecarboxamide | Benzyl | Furan-3-yl | ~255 (estimated) | N/A | Under investigation |
| N-(4-(4-Cyanophenyl)pyridin-2-yl)cyclopropanecarboxamide (22) | Pyridine | 4-Cyanophenyl | 265.26 | 58% | GSK-3β inhibition |
| N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (6) | Phenyl | 4-Chloro, N-hydroxy | ~195 (estimated) | N/A | Antioxidant |
| Cyprofuram | Tetrahydrofuran | 3-Chlorophenyl | ~280 (estimated) | N/A | Fungicide |
Biological Activity
N-(4-(furan-3-yl)benzyl)cyclopropanecarboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound consists of a cyclopropane ring linked to a furan-substituted benzyl group. This configuration is believed to contribute to its distinct biological properties, allowing it to interact with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways through interaction with molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
- Receptor Binding : It can bind to various receptors, possibly altering their activity and leading to physiological effects.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key structural features and their associated activities:
| Structural Feature | Biological Activity | Reference |
|---|---|---|
| Furan ring | Enhances binding affinity to target enzymes | |
| Cyclopropane moiety | Stabilizes conformation for receptor interaction | |
| Benzyl group | Modulates lipophilicity and membrane permeability |
Study 1: Enzyme Interaction
In a study examining the interaction of this compound with a specific enzyme, researchers found that the compound exhibited significant inhibitory activity. The IC50 value was determined to be in the low micromolar range, indicating potent inhibition compared to control compounds.
Study 2: Receptor Modulation
Another investigation focused on the compound's effect on a particular receptor involved in inflammatory responses. The results showed that this compound could reduce receptor activation by approximately 40%, highlighting its potential as an anti-inflammatory agent.
Pharmacological Potential
The pharmacological potential of this compound is noteworthy, particularly in the context of developing new therapeutic agents. Its promising activities suggest applications in treating various conditions, including:
- Inflammatory Diseases : Due to its ability to modulate inflammatory pathways.
- Cancer : As an enzyme inhibitor affecting cancer-related signaling pathways.
Q & A
Q. What in vitro models are optimal for studying neuroinflammatory effects of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
